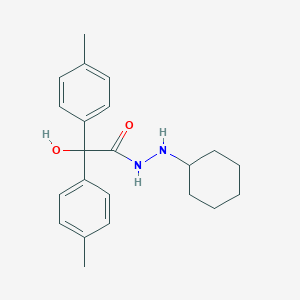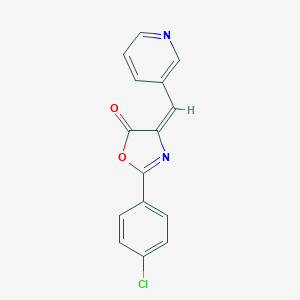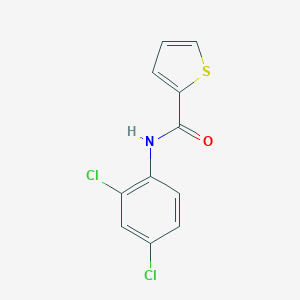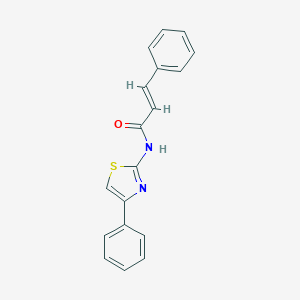![molecular formula C15H10N4OS B404758 2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B404758.png)
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a chemical compound with the molecular formula C15H10N4OS and a molecular weight of 294.3311 g/mol . This compound is characterized by the presence of an amino group, a sulfanyl group, and two cyano groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves several steps. One common synthetic route includes the reaction of 2-oxo-2-phenylethyl bromide with 2-amino-3,5-pyridinedicarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE can be compared with similar compounds such as:
2-Amino-3,5-dicyanopyridine: Lacks the sulfanyl and phenylethyl groups, resulting in different chemical properties and reactivity.
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-methylpyridine: Contains a methyl group at the 4-position, which can influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C15H10N4OS |
|---|---|
Molekulargewicht |
294.3g/mol |
IUPAC-Name |
2-amino-6-phenacylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H10N4OS/c16-7-11-6-12(8-17)15(19-14(11)18)21-9-13(20)10-4-2-1-3-5-10/h1-6H,9H2,(H2,18,19) |
InChI-Schlüssel |
DIVBITBSAUEWLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-dimethoxy-5,5-dimethyl-6H-tetrazolo[5,1-a]isoquinoline](/img/structure/B404677.png)

![4-[4-Methyl-1-(4-{[4-(4-pentylcyclohexyl)benzoyl]oxy}phenyl)cyclohexyl]phenyl 4-(4-pentylcyclohexyl)benzoate](/img/structure/B404680.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B404681.png)
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)benzamide](/img/structure/B404682.png)
![17-(4-Bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B404685.png)


![4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B404691.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404696.png)

![N-[3,5-bis(2-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404698.png)
![N-{3-(3-chlorophenoxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404699.png)
![N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404700.png)
